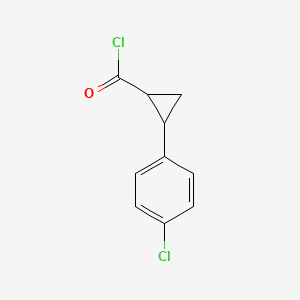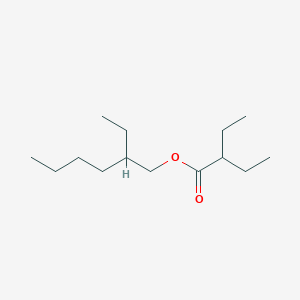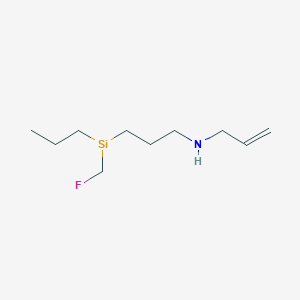
2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate is a complex organic compound known for its unique structure and reactivity. This compound features a diazonium group, a hydroxy group, a methoxy group, and a trimethylsilyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazonium Group: This is usually achieved by treating an amine precursor with nitrous acid under acidic conditions.
Introduction of the Trimethylsilyl Group: This can be done using trimethylsilyl chloride in the presence of a base.
Formation of the Enyne Structure: This involves coupling reactions, such as Sonogashira coupling, to introduce the alkyne and alkene functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazonium group can be reduced to form amines.
Substitution: The diazonium group can participate in substitution reactions, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or cyanides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate involves its ability to participate in various chemical reactions due to its functional groups. The diazonium group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and nucleophilic reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate
- 2-Diazonio-3-hydroxy-1-methoxy-5-(triethylsilyl)pent-1-en-4-yn-1-olate
Uniqueness
2-Diazonio-3-hydroxy-1-methoxy-5-(trimethylsilyl)pent-1-en-4-yn-1-olate is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from similar compounds with different substituents, such as triphenylgermyl or triethylsilyl groups.
Propriétés
Numéro CAS |
94401-73-7 |
|---|---|
Formule moléculaire |
C9H14N2O3Si |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
methyl 2-diazo-3-hydroxy-5-trimethylsilylpent-4-ynoate |
InChI |
InChI=1S/C9H14N2O3Si/c1-14-9(13)8(11-10)7(12)5-6-15(2,3)4/h7,12H,1-4H3 |
Clé InChI |
IRSVWFMZRMJDDL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=[N+]=[N-])C(C#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)



![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)

![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)


